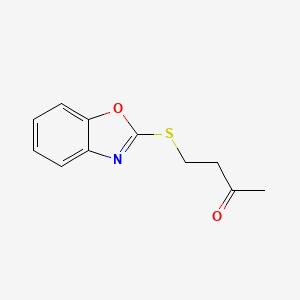

4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1,3-benzoxazol-2-ylsulfanyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-8(13)6-7-15-11-12-9-4-2-3-5-10(9)14-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFNXNLUXGFTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCSC1=NC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Chemical Transformations of 4 1,3 Benzoxazol 2 Ylsulfanyl Butan 2 One

Strategies for the Construction of the 1,3-Benzoxazole-2-thiol (B7734307) Precursor

The synthesis of the target compound commences with the preparation of 1,3-benzoxazole-2-thiol, a crucial intermediate. This precursor can be assembled through several methodologies, with the most common being the condensation of 2-aminophenol (B121084) with a carbon disulfide source.

Condensation of 2-Aminophenol with Carbon Disulfide

The most prevalent and established method for synthesizing 1,3-benzoxazole-2-thiol involves the reaction of 2-aminophenol with carbon disulfide in the presence of a strong base. ijpbs.comsphinxsai.com This reaction is typically carried out in an alcoholic solvent, such as ethanol. The base, commonly potassium hydroxide (B78521) (KOH), facilitates the reaction, leading to the cyclization and formation of the desired benzoxazole (B165842) thiol. sphinxsai.com

The general reaction scheme involves the initial formation of a dithiocarbamate (B8719985) intermediate from the reaction of the amino group of 2-aminophenol with carbon disulfide. This intermediate then undergoes an intramolecular cyclization, with the hydroxyl group attacking the thiocarbonyl carbon, followed by the elimination of water to yield the stable aromatic benzoxazole ring system. The process is efficient and provides good yields of the precursor. ijpbs.com

| Reactants | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Carbon Disulfide | Potassium Hydroxide (KOH) | Ethanol/Water | Reflux | sphinxsai.com |

| 2-Aminophenol, Carbon Disulfide | Sodium Hydroxide (NaOH) | Not specified | Not specified | ijpbs.com |

Alternative Methodologies for Benzoxazole-2-thiol Synthesis

Beyond the classical carbon disulfide route, alternative methods have been developed for the synthesis of benzoxazole-2-thiols. One notable green chemistry approach involves the one-step cyclization of 2-aminophenol with tetramethylthiuram disulfide (TMTD) in water. researchgate.net This method is advantageous as it avoids the use of volatile and toxic carbon disulfide and organic solvents, offering an environmentally benign pathway to the precursor. researchgate.net

Other synthetic strategies for the broader benzoxazole core, which could be adapted, include the cyclization of 2-aminophenols with various reagents such as carboxylic acids, aldehydes, or orthoesters under different catalytic conditions. nih.govnih.govorganic-chemistry.org For instance, the use of catalysts like polyphosphoric acid (PPA) or various metal catalysts can facilitate the condensation and cyclization to form the benzoxazole ring system. nih.govresearchgate.net

Formation of the Sulfanyl (B85325) Linkage in 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one

With the 1,3-benzoxazole-2-thiol precursor in hand, the next critical step is the formation of the thioether (sulfanyl) linkage by attaching the butan-2-one moiety.

Reaction of Benzoxazole-2-thiol with Halogenated Butan-2-one Derivatives

The formation of this compound is typically achieved through a nucleophilic substitution reaction. The thiol group of 1,3-benzoxazole-2-thiol, in its deprotonated thiolate form, acts as a potent nucleophile. This reaction is carried out by treating the precursor with a halogenated butan-2-one derivative, such as 4-chloro-butan-2-one or 4-bromo-butan-2-one.

The reaction is generally performed in the presence of a base, like potassium carbonate or sodium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol. sphinxsai.comnih.gov The base deprotonates the thiol, generating the thiolate anion, which then displaces the halide from the butan-2-one derivative to form the C-S bond and yield the final product. researchgate.net This S-alkylation is a common and effective method for creating thioether linkages with heterocyclic thiols. nih.gov

Stereoselective Synthesis of Chiral Analogues (e.g., butan-2-ol precursors)

While the synthesis of the achiral this compound is straightforward, the preparation of chiral analogues, such as those derived from butan-2-ol, requires stereoselective methods. A common strategy to introduce chirality is to use a chiral building block. For instance, one could start with an enantiomerically pure halogenated butan-2-ol derivative. The reaction with the benzoxazole-2-thiolate would proceed via nucleophilic substitution to yield a chiral alcohol. Subsequent oxidation of the secondary alcohol would then provide the chiral ketone.

Alternatively, stereoselectivity can be achieved by using chiral auxiliaries or catalysts during the synthesis. rsc.org For example, a chiral auxiliary, such as tert-butanesulfinamide, can be used to direct the stereoselective addition of nucleophiles to an imine, a strategy that can be adapted to create chiral centers. rsc.orgnih.gov Although not specifically reported for this exact molecule, these established principles in asymmetric synthesis could be applied to generate specific stereoisomers of related compounds. nih.gov

Derivatization and Functionalization of this compound

The ketone functional group in this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of related derivatives.

Common derivatization reactions targeting the carbonyl group include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-ol. This introduces a new stereocenter and a hydroxyl group for further functionalization.

Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) can convert the ketone into a primary, secondary, or tertiary amine, respectively. raco.cat

Condensation Reactions: The ketone can react with hydrazine (B178648) or its derivatives to form hydrazones, or with hydroxylamine (B1172632) to form oximes. sapub.org Reaction with semicarbazide (B1199961) or thiosemicarbazide (B42300) would yield the corresponding semicarbazone and thiosemicarbazone derivatives. mdpi.com

These transformations allow for significant structural and functional group diversity, starting from the core this compound scaffold.

| Reactant(s) | Functional Group Transformation | Product Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone to Secondary Alcohol | Butan-2-ol derivative |

| Amine (e.g., R-NH₂), NaBH₃CN | Ketone to Amine | Substituted Butan-2-amine derivative |

| Hydrazine (H₂NNH₂) | Ketone to Hydrazone | Hydrazone derivative |

| Hydroxylamine (H₂NOH) | Ketone to Oxime | Oxime derivative |

Modifications on the Benzoxazole Moiety

The benzoxazole ring system is a stable aromatic heterocycle, but it allows for functionalization, making it a versatile scaffold in chemical synthesis. wikipedia.org Modifications to the benzoxazole moiety of this compound can be achieved either by starting with pre-functionalized precursors or by direct modification of the formed benzoxazole ring.

One of the most common strategies to introduce diversity on the benzene (B151609) ring of the benzoxazole core is to begin the synthesis with a substituted 2-aminophenol. The condensation of variously substituted 2-aminophenols with reagents that provide the C2-sulfur linkage allows for the creation of a library of derivatives. ijpbs.com For instance, the reaction of 2-amino-4-bromophenol (B1269491) or other substituted 2-aminophenols can be used to introduce substituents such as halogens, alkyls, or nitro groups onto the benzoxazole ring. ijpbs.com

Electrophilic substitution reactions on the benzoxazole ring itself typically occur at the C6-position, and to a lesser extent at C5. researchgate.net For example, nitration of benzoxazole with nitric and sulfuric acid predominantly yields the 6-nitro derivative. researchgate.netglobalresearchonline.net Such modifications, while not specific to this compound in the literature, represent standard methodologies for altering the benzoxazole core in related derivatives. globalresearchonline.net

The table below summarizes various substituted 2-aminophenols that can be used as precursors to generate derivatives with modified benzoxazole moieties.

Table 1: Precursors for Modified Benzoxazole Moieties

| Precursor | Resulting Substituent on Benzoxazole Ring | Reference(s) |

|---|---|---|

| 2-Amino-4-bromophenol | 5-Bromo | ijpbs.com |

| 2-Amino-4-methylphenol | 5-Methyl | nih.gov |

| 2-Amino-4-chlorophenol | 5-Chloro | nih.gov |

| 2-Amino-4-nitrophenol | 5-Nitro | globalresearchonline.net |

Chemical Transformations of the Butanone Side Chain

The butanone side chain of this compound features two primary reactive sites: the carbonyl (keto) group and the adjacent α-methylene protons. This structure is classified as a β-keto sulfide, a versatile functional group in organic synthesis. nih.gov

The carbonyl group can undergo a variety of reduction reactions. For example, reduction with hydride reagents such as sodium borohydride would convert the ketone into a secondary alcohol, yielding 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-ol. More complex reducing agents, including various alkyl aluminum compounds, are also effective for the hydrogenation of related β-keto sulfones to β-hydroxy sulfones. nih.gov

The methylene (B1212753) group situated between the carbonyl and the sulfur atom (the α-position to the carbonyl) possesses acidic protons. This acidity allows for deprotonation with a suitable base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, enabling further elaboration of the side chain.

The following table outlines potential chemical transformations of the butanone side chain based on the known reactivity of β-keto sulfides and ketones.

Table 2: Potential Transformations of the Butanone Side Chain

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Ketone Reduction | NaBH₄, Methanol | 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-ol |

| Aldol Condensation | Base (e.g., LDA), Aldehyde/Ketone (e.g., Benzaldehyde) | α-Alkylated and β-hydroxylated derivative |

| α-Halogenation | N-Bromosuccinimide (NBS) | 3-(1,3-Benzoxazol-2-ylsulfanyl)-1-bromobutan-2-one |

Enzymatic Modifications and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods, particularly for reactions requiring high selectivity. For this compound, the most apparent target for enzymatic modification is the stereoselective reduction of the ketone group.

Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are a class of enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, using cofactors like NAD(P)H. nih.gov The biocatalytic reduction of ketones is a well-established and industrially relevant method for producing chiral alcohols. acs.org Specifically, the asymmetric reduction of β-keto sulfones to optically active β-hydroxy sulfones has been successfully achieved using ADHs. nih.gov

This precedent suggests that various ketoreductases could be employed to reduce the butan-2-one moiety of the title compound, potentially yielding either the (R)- or (S)-enantiomer of 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-ol, depending on the specific enzyme used. nih.govnih.gov Such chemoenzymatic strategies often proceed with high conversion rates and excellent optical purity. nih.gov The use of whole-cell biocatalysts or isolated enzymes provides a green route to valuable chiral building blocks. georgiasouthern.eduresearchgate.net

While the direct enzymatic synthesis of the benzoxazole ring is less common, biocatalysis could play a crucial role in modifying the side chain to produce high-value, chiral derivatives.

Green Chemistry Approaches in the Synthesis of Benzoxazole Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of benzoxazole derivatives, significant progress has been made in developing more sustainable methods. ijpbs.com These approaches often focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. jetir.org

One prominent green strategy is the use of water as a reaction solvent. rsc.org For example, a simple and efficient one-pot synthesis of 2-mercaptobenzoxazoles has been reported by reacting 2-aminophenols with tetramethylthiuram disulfide (TMTD) in water, resulting in excellent yields. rsc.org Another approach involves using samarium triflate as a reusable acid catalyst for the condensation of 2-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org

The use of heterogeneous and recyclable catalysts is another cornerstone of green benzoxazole synthesis. Catalysts like copper(II) oxide nanoparticles and imidazolium (B1220033) chlorozincate (II) ionic liquid supported on iron oxide nanoparticles have been employed for the synthesis of benzoxazoles under solvent-free conditions, often accelerated by ultrasound irradiation. nih.govorganic-chemistry.orgresearchgate.net These methods offer advantages such as short reaction times, high yields, and easy separation and reuse of the catalyst. nih.gov

The table below provides a comparison of several green chemistry protocols developed for the synthesis of the benzoxazole core.

Table 3: Comparison of Green Synthetic Methods for Benzoxazole Derivatives

| Method/Catalyst | Solvent/Conditions | Key Advantages | Reference(s) |

|---|---|---|---|

| NH₄Cl | Ethanol, 80-90°C | Mild conditions, short reaction time, high yield | jetir.org |

| Tetramethylthiuram disulfide (TMTD) | Water | Metal-free, excellent yield, short reaction time | rsc.org |

| Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles (LAIL@MNP) | Solvent-free, Ultrasound (70°C) | Fast reaction (30 min), catalyst reusability, water is the only byproduct | nih.govresearchgate.net |

| Samarium triflate | Water, Room Temperature | Reusable catalyst, mild conditions | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular structure.

While specific experimental data for this compound is not widely available in the public domain, the expected 1H and 13C NMR chemical shifts can be predicted based on the analysis of its structural fragments: the benzoxazole (B165842) ring and the butan-2-one chain.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzoxazole moiety and the aliphatic protons of the butan-2-one side chain. The aromatic protons on the benzene (B151609) ring of the benzoxazole are expected to appear as multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm. The methylene (B1212753) protons adjacent to the sulfur atom (-S-CH₂-) and the carbonyl group (-CH₂-C=O) would likely resonate as triplets in the range of δ 3.0-4.0 ppm. The terminal methyl protons (-C(=O)-CH₃) are expected to appear as a sharp singlet further upfield, around δ 2.2 ppm. For a related compound, 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, the methylene protons adjacent to the sulfur appear at δ 4.58 ppm, and the aromatic protons are observed as a multiplet between δ 7.21-7.86 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. The carbonyl carbon (C=O) of the butan-2-one moiety is expected to have the most downfield chemical shift, typically in the range of δ 205-215 ppm. docbrown.info The carbon atoms of the benzoxazole ring are anticipated to resonate in the aromatic region (δ 110-165 ppm). Specifically, the carbon atom of the benzoxazole ring attached to both nitrogen and sulfur (N=C-S) in a similar benzoxazole derivative appears at approximately δ 164.3 ppm. nih.gov The aliphatic carbons of the butan-2-one chain would appear in the upfield region of the spectrum. The methylene carbon attached to the sulfur is expected around δ 30-40 ppm, while the methylene carbon adjacent to the carbonyl group would be slightly more downfield. The methyl carbon will have the most upfield shift. docbrown.infodocbrown.info

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoxazole Aromatic Protons | 7.0 - 8.0 (multiplet) | 110 - 150 |

| Benzoxazole C=N | - | ~164 |

| -S-CH₂- | ~3.5 (triplet) | ~35 |

| -CH₂-C=O | ~3.0 (triplet) | ~45 |

| -C=O | - | ~208 |

| -CH₃ | ~2.2 (singlet) | ~30 |

To confirm the precise connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the -S-CH₂- and -CH₂-C=O protons, confirming their connectivity within the butanone chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~2.2 ppm would show a correlation to the methyl carbon signal around 30 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity between different functional groups. In the case of the target molecule, an HMBC spectrum would be vital to confirm the linkage between the butan-2-one moiety and the benzoxazole ring through the sulfur atom. A key correlation would be expected between the methylene protons of the butanone chain (-S-CH₂-) and the C-2 carbon of the benzoxazole ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is anticipated around 1715 cm⁻¹ due to the C=O stretching vibration of the ketone. The C=N stretching of the benzoxazole ring typically appears in the region of 1620-1690 cm⁻¹. The C-S stretching vibration is expected to produce a weaker band in the range of 600-800 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. The C-O-C stretching of the oxazole (B20620) ring is likely to be observed in the 1200-1300 cm⁻¹ region. For the related compound 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, a strong C=O stretch is observed at 1671 cm⁻¹. nih.gov

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | <3000 | Medium |

| C=O Stretch (Ketone) | ~1715 | Strong |

| C=N Stretch (Benzoxazole) | 1620 - 1690 | Medium |

| C-O-C Stretch (Benzoxazole) | 1200 - 1300 | Medium |

| C-S Stretch | 600 - 800 | Weak |

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzoxazole moiety are expected to produce strong signals in the Raman spectrum. The C-S bond, being relatively non-polar, may also give a more discernible signal in the Raman spectrum compared to FTIR. The symmetric stretching of the C=C bonds in the aromatic ring would also be prominent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₁NO₂S), the expected exact mass is approximately 221.05 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 221. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the butanone side chain. Common fragment ions could include the loss of the acetyl group ([M - 43]⁺), resulting in a peak at m/z 178. Alpha-cleavage next to the sulfur atom could lead to the formation of the benzoxazol-2-yl-sulfanyl cation or related fragments. The fragmentation of the butanone chain itself could produce a characteristic acylium ion at m/z 43 ([CH₃CO]⁺). The benzoxazole ring is relatively stable and would likely remain intact as a major fragment.

| m/z | Predicted Fragment Ion |

|---|---|

| 221 | [M]⁺˙ (Molecular Ion) |

| 178 | [M - CH₃CO]⁺ |

| 150 | [Benzoxazole-2-yl-S]⁺ |

| 43 | [CH₃CO]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

In positive-ion mode ESI-MS, the compound is expected to readily form the protonated molecule [M+H]⁺. The fragmentation of this precursor ion would likely proceed through several key pathways:

Cleavage of the C-S bond: Scission of the bond between the sulfur atom and the butanone moiety would be a probable fragmentation pathway. This could lead to the formation of a stable benzoxazol-2-thiol fragment.

Fragmentation of the butanone side chain: The butan-2-one side chain is susceptible to characteristic cleavages. For instance, the loss of an acetyl group ([CH₃CO]⁺) is a common fragmentation for methyl ketones. docbrown.info Another possibility is the cleavage of the ethyl group. docbrown.info

Ring opening of the benzoxazole system: Under higher collision energies, the benzoxazole ring itself may undergo fragmentation, although this is generally a less favored pathway compared to the cleavage of the more labile side chain.

The predicted fragmentation pathways are essential for the structural confirmation of this compound and for the identification of related compounds in complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₁NO₂S), the exact mass of the molecular ion can be calculated.

Based on its molecular formula, the predicted monoisotopic mass is 221.05106 Da. uni.lu HRMS analysis would be expected to confirm this with a high degree of accuracy, typically within a few parts per million (ppm). The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Public chemical databases provide predicted collision cross-section (CCS) values for various adducts of the molecule, which can further aid in its identification. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 222.05834 | 145.6 |

| [M+Na]⁺ | 244.04028 | 156.2 |

| [M-H]⁻ | 220.04378 | 150.4 |

| [M+NH₄]⁺ | 239.08488 | 165.3 |

| [M+K]⁺ | 260.01422 | 154.1 |

This data is predicted and serves as a reference for experimental verification.

X-ray Crystallography for Absolute Structure and Conformational Analysis

Detailed structural information obtained from X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure and insights into its packing in the solid state.

Single Crystal X-ray Diffraction Studies

As of the latest literature review, a single crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related benzoxazole derivatives provides a template for what might be expected. For instance, the crystal structure of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, a similar compound, has been determined. nih.gov Such studies on analogous compounds reveal key structural parameters, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation. A hypothetical crystal structure would likely feature a planar benzoxazole ring system, with the butanone side chain adopting a conformation that minimizes steric hindrance.

Analysis of Intermolecular Interactions and Crystal Packing

In the absence of a specific crystal structure for this compound, the intermolecular interactions and crystal packing can be inferred from studies on analogous compounds. For related benzoxazole structures, it has been observed that the crystal packing is often stabilized by a combination of weak intermolecular forces. nih.gov These can include:

π-π stacking: The aromatic benzoxazole rings can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.

C-H···O and C-H···N hydrogen bonds: Weak hydrogen bonds involving the carbonyl oxygen of the butanone moiety and the nitrogen atom of the benzoxazole ring are also likely to play a significant role in the crystal packing.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is contingent on the availability of a crystal structure. Were a crystal structure for this compound to be determined, a Hirshfeld surface analysis would provide a detailed picture of the close contacts between neighboring molecules.

Computational Chemistry and Molecular Modeling of 4 1,3 Benzoxazol 2 Ylsulfanyl Butan 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can accurately predict molecular properties. While specific DFT studies focused solely on 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one are not extensively documented, analysis of related benzoxazole (B165842) structures provides a framework for understanding its characteristics. mdpi.com DFT calculations help in determining chemical reactivity and kinetic stability through the analysis of global reactivity descriptors. nih.gov

Studies on structurally similar compounds, such as 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, provide data on the typical geometry of the benzoxazole moiety. nih.govresearchgate.net The planarity and dimensions of the fused ring system are defining features. The flexible butan-2-one side chain in this compound allows for various conformational isomers, and DFT can be used to calculate the relative energies of these conformers to identify the most stable, or preferred, shapes.

Table 1: Selected Geometrical Parameters for a Related Benzoxazole Compound Note: The following data is for 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone, a structurally related compound, and serves as an illustrative example of typical benzoxazole core geometry. researchgate.net

| Parameter | Value |

|---|---|

| Dihedral Angle (Benzoxazole/Phenyl) | 9.91 (9)° |

| C-S Bond Length | ~1.77 Å |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.38 Å |

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A smaller energy gap generally corresponds to greater reactivity and a higher propensity for the molecule to undergo electron transfer. nih.gov In the context of benzoxazole derivatives, the nature and position of substituent groups can significantly influence the HOMO and LUMO energy levels and thus modulate the compound's reactivity. mdpi.comnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can tune the electronic properties for specific applications. mdpi.com

Table 2: Conceptual Relationship Between HOMO-LUMO Gap and Molecular Properties

| HOMO-LUMO Gap (ΔE) | Implied Reactivity | Kinetic Stability |

|---|---|---|

| Large | Low | High |

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool derived from DFT calculations that illustrates the charge distribution across a molecule. nih.gov It helps in predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to denote different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack.

Green: Regions of neutral or zero potential.

For this compound, the MEP surface would likely show negative potential (red) around the nitrogen and oxygen atoms of the benzoxazole ring and the carbonyl oxygen of the butanone side chain, identifying them as sites for hydrogen bonding and electrophilic interactions. Positive potential (blue) would be expected around the hydrogen atoms. Other DFT-derived reactivity descriptors, such as the electrophilicity index (ω), can further quantify the molecule's ability to act as an electrophile. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This technique is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. Benzoxazole derivatives have been the subject of numerous docking studies to evaluate their potential as anticancer and antifungal agents. researchgate.netnih.gov

Docking algorithms generate a series of possible binding poses of the ligand within the active site of a biological macromolecule and use a scoring function to estimate the binding affinity for each pose. biotech-asia.org The results provide insights into how the ligand might inhibit the protein's function.

The benzoxazole scaffold is capable of various types of non-covalent interactions, which are key to its binding affinity:

Hydrogen Bonds: The nitrogen and oxygen atoms in the benzoxazole ring can act as hydrogen bond acceptors. mdpi.com

Hydrophobic Interactions: The aromatic benzoxazole ring system contributes to hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com

π-π Stacking: The planar aromatic nature of the benzoxazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

Studies on various benzoxazole derivatives have shown their potential to bind to important biological targets, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in cancer therapy or fungal-specific enzymes like Sec14p. researchgate.netnih.gov

Table 3: Illustrative Docking Results for a Benzoxazole Derivative Note: This table is a hypothetical representation of typical data obtained from a molecular docking simulation.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase | -8.5 | LYS-78, GLU-92 | Hydrogen Bond |

| PHE-154 | π-π Stacking |

A critical outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that form crucial interactions with the ligand. These "hotspots" are essential for the stability of the ligand-protein complex. By analyzing the optimal binding pose of this compound, researchers could pinpoint which residues are key for its activity. For example, the carbonyl group of the butan-2-one moiety is a potent hydrogen bond acceptor, while the benzoxazole ring can engage in stacking and hydrophobic interactions. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the ligand's structure to enhance its binding affinity and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can elucidate its intrinsic dynamics, conformational landscape, and interactions with its environment, such as a solvent or a biological receptor.

When this compound is part of a ligand-protein complex, MD simulations are instrumental in assessing the stability of their interaction over time. The structural integrity and dynamic changes of both the ligand and the protein are monitored throughout the simulation. Key metrics for this analysis include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg).

Table 1: Hypothetical RMSD Values for a this compound-Protein Complex

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) |

|---|---|---|

| 0 | 0.00 | 0.00 |

| 10 | 1.25 | 0.85 |

| 20 | 1.50 | 0.95 |

| 30 | 1.45 | 1.05 |

| 40 | 1.55 | 1.00 |

This is a hypothetical data table for illustrative purposes.

Root Mean Square Fluctuation (RMSF): RMSF analysis provides insights into the flexibility of different regions of the protein upon ligand binding. physchemres.org By comparing the RMSF of the apo (ligand-free) protein with the ligand-bound complex, one can identify regions that become more rigid or more flexible, which can be crucial for understanding the mechanism of action. Higher RMSF values indicate greater flexibility. Table 2 illustrates hypothetical RMSF data for key residues in a protein's active site when bound to this compound.

Table 2: Hypothetical RMSF Values for Key Active Site Residues

| Residue | Apo Protein RMSF (Å) | Ligand-Bound Protein RMSF (Å) |

|---|---|---|

| TYR 82 | 1.10 | 0.80 |

| ASP 125 | 0.95 | 0.75 |

| PHE 258 | 1.50 | 1.65 |

This is a hypothetical data table for illustrative purposes.

To understand the inherent flexibility and preferred conformations of this compound in a solvent environment (typically water), MD simulations are performed on the isolated molecule. This analysis reveals the accessible conformational states and the energy barriers between them. The dihedral angles of the rotatable bonds are monitored to identify the most populated conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org This approach is valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For a series of analogs of this compound, a QSAR model can be developed by calculating a set of molecular descriptors for each compound and correlating them with their experimentally determined biological activities. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape).

A typical QSAR study involves the following steps:

Data Set Preparation: A diverse set of molecules with known activities is collected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule.

Model Building: A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of benzoxazole derivatives might be represented by an equation like:

log(1/IC50) = 0.5 * LogP - 0.02 * MW + 1.2 * TPSA + 2.5

Where:

IC50 is the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient.

MW is the molecular weight.

TPSA is the topological polar surface area.

Table 3 presents hypothetical descriptor values and predicted activity for a small set of compounds, including this compound, based on such a model.

Table 3: Hypothetical QSAR Data for Benzoxazole Derivatives

| Compound | LogP | MW ( g/mol ) | TPSA (Ų) | Experimental log(1/IC50) | Predicted log(1/IC50) |

|---|---|---|---|---|---|

| This compound | 2.8 | 237.3 | 59.1 | 5.2 | 5.1 |

| Analog 1 | 2.5 | 223.2 | 50.5 | 4.8 | 4.9 |

| Analog 2 | 3.1 | 251.3 | 65.2 | 5.5 | 5.4 |

This is a hypothetical data table for illustrative purposes.

Mechanistic Investigations of Biological Activity and Pharmacological Targets

Elucidation of Molecular Mechanisms of Action for 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one Analogues

The molecular mechanisms of benzoxazole (B165842) analogues are multifaceted, often involving the inhibition of crucial cellular processes in pathogens and cancer cells. evitachem.com The core benzoxazole structure serves as a versatile scaffold, and modifications to its side chains can significantly alter its biological activity and mechanism of action. lupinepublishers.com For instance, the anti-inflammatory effects of a related compound, 4-(phenylsulfanyl) butan-2-one (4-PSB-2), have been linked to the suppression of CC chemokine ligand (CCL)-1 production in monocytes. This suppression is achieved by modulating mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways and through epigenetic regulation by downregulating histone H3 and H4 acetylation. mdpi.com

Identification and Characterization of Specific Pharmacological Targets

Identifying the precise molecular targets is crucial to understanding the pharmacological profile of these compounds. Studies have focused on enzyme inhibition and receptor binding assays to pinpoint these interactions.

Benzoxazole analogues have been identified as potent inhibitors of several key enzymes. Novel benzoxazole and naphthoxazole analogues have shown significant inhibitory activity against cholinesterases. mdpi.com Specifically, 4-(Naphtho[1,2-d] evitachem.comnih.govoxazol-2-yl)benzene-1,3-diol was found to be a mixed-type inhibitor of acetylcholinesterase (AChE) with a nanomolar-level efficacy. mdpi.com

Other heterocyclic analogues have also demonstrated potent enzyme inhibition. Thiazolidin-4-one derivatives have been shown to inhibit carbonic anhydrase IX (CA IX) and cell division cycle phosphatase (CDC25A). nih.gov Furthermore, certain 1,3,4-oxadiazole (B1194373) derivatives act as inhibitors of thymidine (B127349) phosphorylase and bacterial topoisomerases II (DNA gyrase) and IV, which are essential for bacterial DNA replication. nih.govmdpi.com Benzimidazole-based 1,3,4-oxadiazole derivatives have exhibited significant inhibition of Epidermal Growth Factor Receptor (EGFR) kinase. nih.govsemanticscholar.org The type of inhibition is often competitive, where the inhibitor molecule competes with the substrate for the active site of the enzyme. nih.gov

Interactive Data Table: Enzyme Inhibition by Analogues

| Compound Class | Enzyme Target | Inhibition Constant (Kᵢ / IC₅₀) | Type of Inhibition |

| Naphthoxazole Analogue | Acetylcholinesterase (AChE) | IC₅₀ = 58 nM | Mixed-type |

| Naphthoxazole Analogue | Butyrylcholinesterase (BChE) | IC₅₀ = 981 nM | Not specified |

| Thiazolidin-4-one Analogue | Carbonic Anhydrase IX (CA IX) | Kᵢ = 2.2 nM | Not specified |

| Thiazolidin-4-one Analogue | CDC25A Phosphatase | IC₅₀ = 6.2 µM | Not specified |

| Benzimidazole-oxadiazole Analogue | EGFR Kinase | IC₅₀ = 0.33 µM | Not specified |

Beyond direct enzyme inhibition, these compounds modulate cellular signaling pathways. The anti-inflammatory agent 4-(phenylsulfanyl) butan-2-one mediates its effects via the MAPK and NF-κB pathways. mdpi.com In the context of cancer, benzoxazole derivative K313 has been shown to suppress the mTOR/p70S6K pathway in leukemia and lymphoma cells. nih.gov

Docking studies with benzimidazole-based derivatives have revealed interactions similar to the drug erlotinib (B232) at the EGFR binding site, corroborating the enzyme inhibition data. nih.govsemanticscholar.org Some sulfonamide derivatives can activate the extrinsic apoptosis pathway by increasing the expression of the Fas receptor (FasR). ualberta.ca Furthermore, quinoline-based analogues have been developed as multi-target inhibitors, effectively blocking signaling from EGFR, BRAFV600E, and EGFRT790M. mdpi.com The core structure of these compounds, including 2-(Benzo[d]oxazol-2-ylthio)-1-phenylethanone, makes them important precursors for molecules that interact with these biological pathways. nih.gov

Cellular Effects and Phenotypic Screening (in vitro)

In vitro studies using cell lines have been instrumental in observing the cellular consequences of target engagement, including antimicrobial and anticancer effects.

The antimicrobial action of benzoxazole analogues and related heterocycles involves several mechanisms. Thiazole derivatives, for example, can interfere with the synthesis of the fungal cell membrane by inhibiting the enzyme 14α-demethylase, which is critical for ergosterol (B1671047) production. researchgate.net S-substituted 1,3,4-oxadiazole-quinoline hybrids target and inhibit bacterial DNA gyrase and topoisomerase IV, thereby disrupting DNA replication. mdpi.com Another mechanism observed with oxazoline (B21484) derivatives is the hindrance of biofilm formation through the reduction of icaA gene expression. umz.ac.ir While many studies confirm the broad-spectrum antimicrobial activity of these compounds against various Gram-positive and Gram-negative bacteria and fungi, the precise mechanisms related to membrane integrity and efflux pumps are still areas of ongoing investigation. researchgate.netnih.govbiomedpharmajournal.org

The anticancer properties of this compound analogues are often attributed to their ability to induce cell cycle arrest and apoptosis. evitachem.commdpi.com

Cell Cycle Arrest: The benzoxazole derivative K313 has been observed to cause moderate cell cycle arrest at the G0/G1 phase in human B-cell leukemia and lymphoma cells. nih.gov Similarly, certain benzimidazole-based 1,3,4-oxadiazole derivatives effectively halt cell cycle progression. nih.govsemanticscholar.org Another study on a sulfonamide derivative, S1, demonstrated cell cycle blockade at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat T-lymphocyte cells. ualberta.ca

Apoptosis Induction: The induction of programmed cell death is a key anticancer mechanism. The compound K313 was shown to mediate apoptosis through the activation of caspase-9, caspase-3, and poly ADP-ribose polymerase (PARP). nih.gov The sulfonamide S1 activates both extrinsic (via increased FasR expression) and intrinsic (via loss of mitochondrial potential) apoptotic pathways. ualberta.ca Other studies on quinoline-triazole hybrids have shown they function as activators of caspase-3 and caspase-8, and pro-apoptotic Bax, while down-regulating the anti-apoptotic protein Bcl-2. mdpi.com These findings are consistent across various studies, confirming that apoptosis induction is a primary mechanism for the anticancer effects of these heterocyclic compounds. nih.govsemanticscholar.org

Interactive Data Table: Anticancer Cellular Mechanisms

| Compound/Analogue Class | Cell Line(s) | Mechanism | Key Molecular Events |

| Benzoxazole derivative (K313) | Nalm-6, Daudi | Cell Cycle Arrest | G0/G1 phase arrest |

| Benzoxazole derivative (K313) | Nalm-6, Daudi | Apoptosis | Activation of caspase-9, caspase-3, PARP |

| Sulfonamide derivative (S1) | K562 | Cell Cycle Arrest | G2/M phase arrest |

| Sulfonamide derivative (S1) | Jurkat | Cell Cycle Arrest | G0/G1 phase arrest |

| Sulfonamide derivative (S1) | K562 | Apoptosis | Increased FasR, AIF expression; mitochondrial potential loss |

| Quinoline-triazole hybrids | Not specified | Apoptosis | Activation of caspase-3, caspase-8, Bax; down-regulation of Bcl-2 |

| Benzimidazole-oxadiazole analogues | MDA-MB-231, SKOV3, A549 | Cell Cycle Arrest & Apoptosis | Suppression of cell cycle progression, induction of apoptosis |

Antitubercular Activity Mechanisms (e.g., inhibition of specific mycobacterial enzymes)

The antitubercular properties of benzoxazole derivatives, including structures related to this compound, are often attributed to their ability to inhibit essential enzymes in Mycobacterium tuberculosis (Mtb). ijpsr.comnih.gov One of the key targets identified for this class of compounds is the enzyme decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov DprE1 is a critical enzyme involved in the synthesis of the mycobacterial cell wall, specifically in the arabinogalactan (B145846) pathway. nih.gov Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death. nih.gov

For instance, novel hybrids of 1,2,3-triazole and benzoxazole have been designed and shown to be potent inhibitors of the DprE1 enzyme. nih.gov Some of these compounds exhibited significant inhibitory activity, with IC50 values comparable to the standard drug TCA-1. nih.gov Molecular modeling studies have further elucidated the key structural features necessary for effective drug-target interactions. nih.gov

Another potential mechanism of action for benzoxazole derivatives is the inhibition of enzymes such as enoyl reductase, which is involved in fatty acid synthesis in Mtb. semanticscholar.orgjyoungpharm.org Docking studies have been performed to predict the interactions of these compounds within the active site of the Mycobacterium tuberculosis enoyl reductase enzyme. semanticscholar.orgjyoungpharm.org

Furthermore, some D-phenylalanine-benzoxazole derivatives have been found to perturb the essential pantothenate/CoA biosynthetic pathway by inhibiting the enzyme ketopantoate reductase (PanG). nih.gov This inhibition leads to a depletion of pantoate and an accumulation of ketopantoate, ultimately disrupting vital cellular processes. nih.gov While the benzoxazole scaffold has been a key component in the development of inhibitors for Mtb inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2), some derivatives exert their potent antibacterial activity through alternative mechanisms, as seen with the inhibition of PanG. nih.gov

Antifungal Activity Mechanisms (e.g., ergosterol synthesis perturbation, mitochondrial respiration inhibition)

The antifungal activity of benzoxazole derivatives is multifaceted, with key mechanisms involving the disruption of ergosterol biosynthesis and the inhibition of mitochondrial respiration. Ergosterol is a vital component of the fungal cell membrane, and its depletion or the accumulation of toxic precursor sterols can lead to fungal cell death. researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov

Benzoxazole derivatives have been shown to interfere with the ergosterol synthesis pathway. researchgate.net Some compounds may either interact with exogenous ergosterol or block the synthesis of endogenous ergosterol, exhibiting effects equivalent to commercially used azole antifungals. researchgate.net The inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in this pathway, is a common target for azole antifungals and likely a mechanism for some benzoxazole derivatives as well. researchgate.net This inhibition leads to a decrease in ergosterol levels and an accumulation of lanosterol and other 14α-methylated sterols. frontiersin.org

Beyond ergosterol synthesis, mitochondrial respiration is another target for the antifungal action of some heterocyclic compounds. For example, certain derivatives can inhibit the NADH:ubiquinone oxidoreductase activity of complex I in the mitochondrial electron transport chain. nih.govnih.gov This inhibition can lead to an increase in the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to fungal cell death. nih.govnih.gov

The table below summarizes the antifungal activity of selected benzoxazole derivatives and their proposed mechanisms of action.

| Compound Class | Proposed Mechanism of Action | Observed Effect |

|---|---|---|

| Benzoxazole derivatives | Interference with ergosterol synthesis | Inhibition of fungal growth, depletion of ergosterol |

| Benzimidazole derivatives | Inhibition of Erg11p in the ergosterol biosynthesis pathway | Accumulation of novel sterols with a 3β,6α-diol structure |

| Benzothiadiazole | Inhibition of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) | Increased production of reactive oxygen species (ROS) |

Anti-inflammatory and Antioxidant Activity Mechanisms

Benzoxazole derivatives, including this compound, have demonstrated significant anti-inflammatory and antioxidant activities through various mechanisms. tandfonline.commdpi.comtandfonline.comglobalresearchonline.netresearchgate.netchemistryjournal.netnih.govnih.govresearchgate.netfrontiersin.org

The anti-inflammatory effects are often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). mdpi.comresearchgate.netresearchgate.net By inhibiting these enzymes, the production of prostaglandins, which are potent inflammatory mediators, is reduced. researchgate.net Some 2-oxo-3H-benzoxazole derivatives have been shown to exert their in vivo anti-inflammatory activity by inhibiting the synthesis of prostaglandin (B15479496) E. researchgate.net Additionally, some compounds have been designed based on their interaction with the COX-2 enzyme. tandfonline.comtandfonline.com A related compound, 4-(phenylsulfanyl)butan-2-one (4-PSB-2), has been shown to suppress the production of the chemokine CCL-1, which is involved in allergic inflammation, by downregulating histone H3 and H4 acetylation. mdpi.com

The antioxidant activity of benzoxazole derivatives is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.comresearchgate.netnih.gov The antioxidant potential of these compounds has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. tandfonline.comtandfonline.comresearchgate.net Some derivatives have also been shown to inhibit copper-mediated LDL (low-density lipoprotein) oxidation. globalresearchonline.netresearchgate.net This antioxidant capacity can also contribute to their anti-inflammatory effects by mitigating oxidative stress, which is often associated with inflammation. nih.gov

The table below provides an overview of the anti-inflammatory and antioxidant mechanisms of benzoxazole derivatives.

| Activity | Mechanism | Key Molecular Targets/Assays |

|---|---|---|

| Anti-inflammatory | Inhibition of prostaglandin synthesis | Cyclooxygenase (COX-1 and COX-2) enzymes |

| Anti-inflammatory | Suppression of chemokine production | Downregulation of histone acetylation |

| Antioxidant | Free radical scavenging | DPPH assay |

| Antioxidant | Inhibition of lipid peroxidation | LDL oxidation assay |

Structure-Activity Relationships (SAR) Driving Biological Effects

The biological activity of this compound and its analogs is significantly influenced by their chemical structure. researchgate.netresearchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.comnih.govacs.orgresearchgate.netresearchgate.net Structure-Activity Relationship (SAR) studies are essential for understanding how different structural modifications impact the potency and selectivity of these compounds, thereby guiding the design of more effective therapeutic agents. researchgate.netnih.govnih.gov

Positional and Substituent Effects on Biological Potency

The nature and position of substituents on the benzoxazole ring and the side chain play a crucial role in determining the biological potency of these derivatives. researchgate.netnih.gov SAR studies have revealed that both electron-donating and electron-withdrawing groups can modulate the antimicrobial and antiproliferative effects of these compounds, depending on their position. researchgate.net

For antitubercular activity, studies on oxazoline and oxazole (B20620) derivatives have shown that the oxazole analogs are generally more potent than the corresponding oxazolines. nih.gov In a series of 2-(benzo[d]oxazol-2-ylthio)-1-(substituted pyrazol-1-yl)ethanone derivatives, the presence of electron-donating groups, such as dimethylamino, hydroxy, and methoxy (B1213986) moieties on the phenyl ring attached to the dihydropyrazole ring, was found to be responsible for enhanced anti-mycobacterial activity. semanticscholar.orgjyoungpharm.orgresearchgate.net

In the context of antifungal activity, a series of benzoxazoles bearing a pyridine (B92270) ring and an amide moiety were synthesized and evaluated. mdpi.com The specific isomers of the pyridyl group and various acyl chloride substitutions on the amide led to a range of antifungal potencies. mdpi.com

The table below illustrates the impact of different substituents on the antitubercular activity of a series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives.

| Compound ID | Substituent on Phenyl Ring | Effect on Antitubercular Activity |

|---|---|---|

| 6b | Dimethylamino (electron-donating) | Increased potency |

| 6h | Hydroxy and methoxy (electron-donating) | Increased potency |

Importance of Stereochemistry in Biological Recognition

The three-dimensional arrangement of atoms, or stereochemistry, can be a critical determinant of the biological activity of benzoxazole derivatives. nih.gov Chiral centers within the molecule can lead to different enantiomers or diastereomers, which may interact differently with their biological targets.

While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that stereoisomers can exhibit significant differences in potency, efficacy, and even the mechanism of action. nih.gov For example, in a study of oxazoline and oxazole esters as antitubercular agents, the synthesis often started from chiral amino acids like serine or threonine, introducing a stereocenter into the molecule. nih.govnih.gov The specific configuration at this center could influence how the molecule fits into the active site of its target enzyme.

Crystal structure analyses of 2-substituted benzoxazole derivatives have revealed different conformations (cisoid vs. transoid) depending on the substituents, which can affect how the molecule presents itself to a biological receptor. nih.gov Although detailed SAR for stereoisomers of the title compound is not available, it remains a crucial aspect to consider in the future design and optimization of these molecules as therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1,3-Benzoxazol-2-ylsulfanyl)butan-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between benzoxazole-2-thiol and 4-bromobutan-2-one under basic conditions (e.g., using K₂CO₃ in DMF). Reaction efficiency can be optimized by monitoring reaction time and temperature via thin-layer chromatography (TLC). Purification via column chromatography with a hexane/ethyl acetate gradient ensures high purity (>95%). Analytical validation using HPLC with UV detection at 254 nm is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substituent positions and bonding.

- FTIR to verify the presence of the benzoxazole ring (C=N stretch ~1600 cm⁻¹) and thioether linkage (C-S stretch ~650 cm⁻¹).

- Mass spectrometry (EI or ESI) to confirm molecular weight.

- HPLC with a C18 column and acetonitrile/water mobile phase to assess purity (>97% by area normalization) .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

- Methodological Answer : The compound is stable in anhydrous DMSO or acetonitrile for short-term storage. For long-term stability, store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thioether group. Avoid aqueous buffers with extreme pH, as hydrolysis of the benzoxazole ring may occur .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism (e.g., thione-thiol equilibria) or degradation byproducts. Perform X-ray crystallography to confirm the solid-state structure. For solution-phase analysis, use variable-temperature NMR to identify dynamic equilibria. Compare data with structurally analogous compounds, such as 3-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one, to validate assignments .

Q. What experimental factors influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-deficient benzoxazole ring and electron-rich thioether group create competing reactivity. Screen catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) and ligands to enhance regioselectivity. Monitor reaction progress via GC-MS to identify intermediates. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. How should researchers design stability studies to evaluate degradation under varying environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor changes via HPLC.

- Hydrolytic stability : Test in buffers (pH 3–10) at 40°C for 72 hours. Stabilizers like BHT (0.1% w/v) may mitigate oxidative degradation .

Q. What strategies can address low reproducibility in biological activity assays involving this compound?

- Methodological Answer : Ensure batch-to-batch consistency by standardizing synthetic protocols (e.g., strict control of reaction stoichiometry and purification). Use LC-MS/MS to detect trace impurities that may interfere with assay results. Validate biological activity against structurally related controls, such as 4-hydroxy-4-(4-nitrophenyl)butan-2-one, to isolate structure-activity relationships .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting results in toxicity studies?

- Methodological Answer : Discrepancies may arise from differences in cell lines, exposure times, or metabolite profiles. Perform metabolite identification using high-resolution mass spectrometry (HRMS) to rule out toxic byproducts. Cross-reference with toxicity databases for benzoxazole derivatives to contextualize findings .

Q. What statistical approaches are recommended for analyzing dose-response data in mechanistic studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive features of activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.